Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
Description
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and methyl substituents at positions 3 and 3.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDBUQWAAYRPBZ-SKDRFNHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1(C)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@]1(C)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- Appearance : Pale-yellow to yellow-brown solid
The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyl functional group, which are crucial for its reactivity and biological activity.
Scientific Research Applications
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several notable applications:
Medicinal Chemistry
- Potential Drug Development : The compound is being studied for its efficacy as a building block for synthesizing bioactive molecules. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery.
- Enzyme Inhibition Studies : Preliminary investigations indicate that it may inhibit enzymes involved in neurotransmitter synthesis, which could have implications in neuropharmacology.
Organic Synthesis
- Intermediate for Complex Molecules : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the development of more complex organic compounds.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing chemists to modify its structure for specific applications .
- Antioxidant Properties : Similar compounds have shown antioxidant activity; thus, there is potential for this compound to exhibit similar effects .
- Neuroprotective Effects : Research indicates that derivatives of piperidine may provide neuroprotective effects against oxidative stress-induced neuronal damage .
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibition properties of this compound on neurotransmitter-related enzymes. Results indicated significant inhibition at varying concentrations, suggesting its potential as a therapeutic agent for neurological conditions .
Mechanism of Action
The mechanism of action of cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and dimethyl groups on the piperidine ring play a crucial role in its binding affinity and selectivity towards these targets . The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Several piperidine-carboxylate analogs share structural similarities but differ in substituent patterns (Table 1):
Key Observations :
- Substituent Position: The target compound’s hydroxyl and methyl groups at positions 3 and 4 contrast with analogs bearing substituents at position 4 (e.g., hydroxypropyl or methylpentyl).
- Synthesis Methods : Many analogs are synthesized via carbamate protection using di-tert-butyl carbonate and bases like Et$_3$N, as seen in tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield, NMR-verified) . Similar protocols likely apply to the target compound.
Ester Derivatives with Hydroxy-Methyl Motifs
Compounds such as Ethyl (±)-3-hydroxy-3,7-dimethyloctanoate () and Methyl (±)-3-hydroxy-3,7-dimethyloct-6-enoate share hydroxyl and methyl groups but differ in backbone structure (octanoate vs. piperidine).
Comparison Highlights :
- Biological Activity : Linear hydroxy-methyl esters in Marine Drugs (2014) were tested for antifungal/antibacterial activity, though results for the piperidine analog remain unexplored .
Pharmacological Comparison with β-Hydroxypropanoic Acid Derivatives
β-Hydroxy-β-arylpropanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) demonstrate anti-inflammatory activity via COX-2 inhibition, surpassing ibuprofen in some cases ().
Structural vs. Functional Parallels :
- Hydroxyl Group: The hydroxyl group in both the target compound and β-hydroxypropanoic acids may facilitate hydrogen bonding to enzymatic targets (e.g., COX-2’s active site).
- Steric Effects: The tert-butyl and methyl groups in the piperidine derivative could enhance selectivity or reduce toxicity compared to the diphenyl groups in propanoic acids.
- Chirality: The cis configuration of the target compound contrasts with non-chiral β-hydroxy-3,3-diphenylpropanoic acid, which showed potent activity without enantiomeric complications .
Physicochemical and Spectroscopic Properties
NMR and HRMS Data
- Piperidine Analogs : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () shows characteristic $^1$H NMR peaks at δ 1.40–1.45 (tert-butyl) and δ 2.48–2.54 (methylpentyl). The target compound’s 3,4-dimethyl and hydroxyl groups would likely produce distinct shifts (e.g., δ 1.2–1.5 for methyls, δ 3.5–4.0 for hydroxyl).
- Linear Esters: Ethyl (±)-3-hydroxy-3,7-dimethyloctanoate exhibits $^1$H NMR signals at δ 4.20 (OCH$2$CH$3$) and δ 6.49 (CH=CH), absent in the piperidine derivative .
Biological Activity
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate (CAS Number: 1956379-68-2) is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antioxidant properties, and neuroprotective effects, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- SMILES Notation : O=C(N1CC@@HC)OC(C)(C)C
This compound features a hydroxyl group and a tert-butyl ester, which contribute to its reactivity and biological interactions. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing binding affinity to various biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies have evaluated its potential to inhibit enzymes related to neurotransmitter synthesis, which could have implications in neuropharmacology.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive | |
| Monoamine oxidase | Non-competitive |
Neuroprotective Effects
Emerging research suggests that derivatives of piperidine can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. Modifications in the piperidine ring influence this activity, making this compound a candidate for further investigation in neuroprotective therapies.
| Study Type | Findings | Reference |
|---|---|---|
| In vitro neuronal cultures | Significant protection against apoptosis | |
| Animal models | Reduced neuroinflammation |
The mechanism of action for this compound involves interactions with specific molecular targets and pathways. In biochemical contexts, it may function as a nucleophile or electrophile, while in biological systems, it interacts with receptors or enzymes that modulate signaling pathways.
Case Studies
- Neuropharmacological Study : A study conducted on animal models demonstrated the efficacy of this compound in reducing symptoms associated with neurodegenerative diseases by inhibiting monoamine oxidase activity and enhancing neurotransmitter levels.
- Oxidative Stress Research : In vitro assays revealed that this compound significantly decreased markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage.
Q & A
Q. What are the optimal synthetic routes for preparing cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from piperidine precursors. Key steps include hydroxylation, tert-butoxycarbonyl (Boc) protection, and stereochemical control via chiral auxiliaries or catalysts. For example:
- Hydroxylation : Use of oxidizing agents like OsO₄ or KMnO₄ under controlled pH and temperature to preserve stereochemistry .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group .
- Stereochemical Control : Chiral resolution via crystallization or enzymatic methods to isolate the cis-diastereomer .
- Critical Parameters : Temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% for asymmetric induction) significantly impact yield and purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and cis-configuration (e.g., coupling constants for axial/equatorial protons) .
- X-ray Crystallography : SHELX-based refinement (via programs like Olex2) resolves absolute configuration and hydrogen-bonding networks .
- Chiral HPLC : Validates enantiomeric excess (>98%) using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in hydroxylation or Boc-deprotection steps .
- Molecular Docking : Screens against protein targets (e.g., enzymes in neurodegenerative diseases) using AutoDock Vina to identify potential binding modes .
- Reaction Path Search : Quantum-chemical tools (e.g., GRRM) map reaction pathways for stereochemical retention/racemization under varying conditions .
Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate X-ray data (SHELXL refinement ) with NOESY NMR to confirm spatial proximity of substituents .
- Dynamic NMR Studies : Probe conformational flexibility at elevated temperatures to explain discrepancies in coupling constants .
- Synchrotron Radiation : High-resolution XRD at facilities like ESRF improves data accuracy for low-symmetry crystals .
Q. How do steric and electronic effects of the tert-butyl and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, favoring Boc cleavage under acidic conditions (e.g., TFA/DCM) .
- Electronic Effects : The hydroxyl group stabilizes intermediates via hydrogen bonding, as shown in Mitsunobu reactions (e.g., DEAD/PPh₃ system) .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to quantify rate constants for oxidation with varying substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
